Fungicidal SAR: 2-Methyl vs. 2,4-Dimethylfuran-3-carboxamide Activity Comparison
In a head-to-head structure-activity relationship (SAR) study of N-(1,1,3-trimethylindan-4-yl) carboxamides, 2-methylfuran-3-carboxamide demonstrated high fungicidal activity against both Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight) [1]. In contrast, its close analog, 2,4-dimethylfuran-3-carboxamide, exhibited 'extremely low' activity against grey mold in the same pot test system [1]. This represents a critical activity cliff where the addition of a single methyl group at the 4-position abolishes biological efficacy.
| Evidence Dimension | Fungicidal Activity (qualitative assessment) |
|---|---|
| Target Compound Data | High activity (comparable to 2,5-dimethylfuran-3-carboxamide) |
| Comparator Or Baseline | 2,4-dimethylfuran-3-carboxamide: Extremely low activity |
| Quantified Difference | Activity cliff: high to extremely low |
| Conditions | Pot tests against Botrytis cinerea (grey mold) and Rhizoctonia solani (rice sheath blight) |
Why This Matters
This evidence proves that the 2-methyl substitution pattern is a critical determinant of fungicidal activity; selecting a 2,4-dimethyl analog will result in a loss of function, directly impacting efficacy in agricultural fungicide development programs.
- [1] Oda, M., Sakaki, T., Sasaki, N., Nonaka, N., Yamagishi, K., & Tomita, H. (1993). Structure-activity relationships of N-(1,1,3-trimethylindan-4-yl) carboxamide fungicides. Journal of Pesticide Science, 18(2), 245-251. View Source
